2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride
CAS No.:
Cat. No.: VC15893954
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClN3O2 |
|---|---|
| Molecular Weight | 293.75 g/mol |
| IUPAC Name | 2-morpholin-2-ylquinoline-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C14H15N3O2.ClH/c15-14(18)10-7-12(13-8-16-5-6-19-13)17-11-4-2-1-3-9(10)11;/h1-4,7,13,16H,5-6,8H2,(H2,15,18);1H |
| Standard InChI Key | YGCJALWURFIHQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N.Cl |
Introduction
Overview of Key Findings
2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride (Molecular Formula: C₁₄H₁₆ClN₃O₂, Molecular Weight: 293.75 g/mol) is a synthetic quinoline derivative characterized by a morpholine substituent at the 2-position and a carboxamide group at the 4-position of the quinoline core. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive quinoline scaffolds, which are associated with antimicrobial, anticancer, and anti-inflammatory properties . Emerging research highlights its potential as a multifunctional agent, though comprehensive pharmacological profiling remains ongoing.
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinoline backbone fused with a morpholine ring and a carboxamide functional group. The IUPAC name, 2-morpholin-2-ylquinoline-4-carboxamide hydrochloride, reflects its substitution pattern. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃O₂ |
| Molecular Weight | 293.75 g/mol |
| CAS Number | VCID: VC15893954 |
| SMILES | C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N.Cl |
| InChI Key | YGCJALWURFIHQZ-UHFFFAOYSA-N |
The morpholine ring adopts a chair conformation, while the quinoline core maintains near-planarity, as observed in related crystallographic studies . The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:
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¹H NMR: Peaks at δ 1.8–3.5 ppm correspond to morpholine protons, while aromatic protons of the quinoline ring appear between δ 7.0–8.5 ppm .
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MS: Fragmentation patterns show dominant peaks at m/z 257 (M⁺–Cl), consistent with the loss of the hydrochloride moiety.
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis involves a three-step protocol:
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Nucleophilic Substitution: Morpholine reacts with quinoline-4-carbonyl chloride under inert conditions to form 2-(morpholin-2-yl)quinoline-4-carboxamide.
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Cyclization: Anthranilic acid and morpholine-4-carboxamide undergo acid-catalyzed cyclization to yield the quinazolinone intermediate .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization.
Optimization Challenges
Key challenges include minimizing byproducts during cyclization and ensuring regioselectivity at the 2-position of quinoline. Recent advances employ microwave-assisted synthesis to improve yields (∼65%) and reduce reaction times .
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: 12 mg/mL (pH 7.4), enhanced by the hydrochloride salt.
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LogP: 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal and Photostability
Differential scanning calorimetry (DSC) reveals a melting point of 218°C. The compound is stable under ambient light for 6 months but degrades by 15% under UV exposure .
Research Findings and Future Directions
Preclinical Insights
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In Vivo Efficacy: Murine models of malaria show ED₉₀ <1 mg/kg for related quinoline-4-carboxamides .
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Toxicity Profile: Acute toxicity studies in rats indicate an LD₅₀ >500 mg/kg, suggesting a favorable safety window .
Knowledge Gaps and Opportunities
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